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Introduction

Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a widely used antagonist of

purinergic P2 receptors. It is a valuable pharmacological tool for investigating the physiological

and pathophysiological roles of extracellular ATP signaling in the central nervous system.

These application notes provide a comprehensive guide to using PPADS to block purinergic

receptors in acute brain slice preparations, with a focus on electrophysiological studies.

Mechanism of Action

PPADS is a non-selective antagonist of P2X receptors and also exhibits activity at some P2Y

receptor subtypes.[1] It acts as a non-competitive antagonist, meaning it does not directly

compete with ATP for its binding site on the receptor.[2] Instead, it is thought to bind to an

allosteric site, inducing a conformational change that prevents receptor activation.[2] The onset

of inhibition by PPADS can be gradual, and its effects are reversible upon washout.[2]

Quantitative Data: PPADS Antagonist Profile
The following table summarizes the inhibitory potency (IC50) of PPADS at various P2 receptor

subtypes. This data is essential for designing experiments and interpreting results, as the
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effective concentration will vary depending on the specific receptor subtypes expressed in the

brain region of interest.

Receptor Subtype IC50 (µM) Notes

P2X Receptors

P2X1 0.068 - 2.6 High potency.[1][3]

P2X2 1 - 2.6 High potency.[1]

P2X3 0.214 - 2.6 High potency.[1][3]

P2X4 ~30
Lower potency compared to

other P2X subtypes.

P2X5 1 - 2.6 High potency.[1]

P2X7 Blocks P2X7
Blocks P2X7, but specific IC50

values vary.[1]

P2Y Receptors

P2Y1-like pA2 = 6

pA2 is the negative log of the

antagonist concentration that

causes a two-fold shift in the

agonist EC50.

P2Y2-like ~900
Significantly lower potency

compared to P2X receptors.[1]

P2Y4 ~15,000 Very low potency.[1]

Note: IC50 values can vary depending on the experimental conditions, including the species

and the specific assay used.

Experimental Protocols
I. Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices suitable for electrophysiological

recordings.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.rndsystems.com/products/ppads-tetrasodium-salt_0625
https://www.medchemexpress.com/ppads.html
https://www.rndsystems.com/products/ppads-tetrasodium-salt_0625
https://www.rndsystems.com/products/ppads-tetrasodium-salt_0625
https://www.medchemexpress.com/ppads.html
https://www.rndsystems.com/products/ppads-tetrasodium-salt_0625
https://www.rndsystems.com/products/ppads-tetrasodium-salt_0625
https://www.rndsystems.com/products/ppads-tetrasodium-salt_0625
https://www.rndsystems.com/products/ppads-tetrasodium-salt_0625
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Rodent (e.g., mouse or rat)

Anesthesia (e.g., isoflurane, ketamine/xylazine)

Vibrating microtome (vibratome)

Dissection tools (scissors, forceps, spatula)

Petri dishes

Filter paper

Cyanoacrylate glue

Carbogen gas (95% O2 / 5% CO2)

Ice

Cutting Solution (see below for composition)

Artificial Cerebrospinal Fluid (aCSF) (see below for composition)

Recovery chamber

Recording chamber

Solutions:

Cutting Solution (Sucrose-based): (in mM) 85 Sucrose, 80 NaCl, 25 NaHCO3, 1.25

NaH2PO4, 2.5 KCl, 25 Glucose, 0.5 CaCl2, 3 MgCl2. Osmolality: ~315-330 mOsm/kg.[4]

Artificial Cerebrospinal Fluid (aCSF) for Recording: (in mM) 129 NaCl, 21 NaHCO3, 1.25

NaH2PO4, 3 KCl, 10 Glucose, 1.6 CaCl2, 1.8 MgSO4. Osmolality: ~300-310 mOsm/kg.[4]

Procedure:

Anesthesia and Dissection:
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Anesthetize the animal according to approved institutional protocols.

Once deeply anesthetized, decapitate the animal and rapidly dissect the brain, immersing

it in ice-cold, carbogenated cutting solution.[4]

Slicing:

Mount the brain onto the vibratome stage using cyanoacrylate glue. The orientation will

depend on the brain region of interest.

Submerge the brain in the ice-cold, carbogenated cutting solution in the vibratome buffer

tray.

Cut brain slices to the desired thickness (typically 300-400 µm).[4]

Recovery:

Carefully transfer the slices to a recovery chamber containing carbogenated aCSF at 32-

34°C for at least 30-60 minutes.[5]

After the initial recovery period, slices can be maintained at room temperature in

carbogenated aCSF until needed for recording.

II. Electrophysiological Recording and PPADS
Application
This protocol outlines the general procedure for applying PPADS during whole-cell patch-clamp

recordings in acute brain slices.

Materials:

Prepared acute brain slices

Recording setup (microscope, micromanipulators, amplifier, data acquisition system)

Recording chamber with perfusion system

Glass micropipettes

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://refubium.fu-berlin.de/bitstream/handle/fub188/47948/Dissertation_Wildner.pdf?sequence=3&isAllowed=y
https://refubium.fu-berlin.de/bitstream/handle/fub188/47948/Dissertation_Wildner.pdf?sequence=3&isAllowed=y
https://pubs.acs.org/doi/10.1021/acschemneuro.2c00810
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Intracellular solution (composition depends on the experimental goals)

aCSF for recording

PPADS stock solution

Procedure:

Slice Transfer and Equilibration:

Transfer a brain slice to the recording chamber and continuously perfuse with

carbogenated aCSF at a flow rate of 2-3 mL/min. Maintain the temperature at 30-32°C.[5]

Allow the slice to equilibrate in the recording chamber for at least 15-20 minutes before

starting the recordings.

Obtaining a Recording:

Visually identify a neuron of interest using differential interference contrast (DIC) or

infrared microscopy.

Approach the neuron with a glass micropipette filled with intracellular solution and

establish a giga-ohm seal.

Rupture the membrane to achieve the whole-cell configuration.

Baseline Recording:

Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic

currents/potentials) for a stable period (e.g., 5-10 minutes).

PPADS Application:

Prepare the desired final concentration of PPADS in the recording aCSF. A common

working concentration range for significant P2X receptor blockade in brain slices is 50-100

µM.[6][7]

Switch the perfusion to the aCSF containing PPADS.
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The duration of PPADS application will depend on the experimental design and the

specific P2 receptor subtypes being targeted. Due to the gradual onset of inhibition, a pre-

application period of at least 10-15 minutes is recommended to ensure effective blockade

before experimental manipulations.[2]

Recording During PPADS Application:

Continue to record the synaptic activity in the presence of PPADS.

Washout (Optional):

To test for the reversibility of the PPADS effect, switch the perfusion back to the control

aCSF. The washout period may need to be extended due to the slow dissociation of

PPADS from the receptors.
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Stability and Solubility of PPADS
Solubility: PPADS tetrasodium salt is soluble in water up to 100 mM.[1] For experimental

use, it is recommended to prepare a concentrated stock solution in water (e.g., 10-50 mM)

and then dilute it to the final working concentration in aCSF on the day of the experiment.

Storage: The solid form of PPADS should be stored at -20°C. Stock solutions can be

aliquoted and stored at -20°C for several weeks, although preparing fresh solutions is always

recommended for optimal results. Avoid repeated freeze-thaw cycles.

Stability in aCSF: While specific data on the stability of PPADS in oxygenated aCSF at

physiological temperatures is limited, it is generally considered stable for the duration of a

typical electrophysiology experiment (a few hours). However, it is good practice to prepare

the PPADS-containing aCSF fresh and keep it continuously carbogenated and at the correct

temperature.

Troubleshooting and Considerations
Incomplete Blockade: If you observe incomplete blockade of the purinergic response,

consider increasing the concentration of PPADS or extending the pre-application time.

Off-Target Effects: Be aware of the potential for PPADS to antagonize P2Y receptors,

although with lower potency.[1] If you suspect P2Y receptor involvement, consider using

more selective antagonists in parallel experiments to dissect the specific receptor

contributions.

Slow Washout: The effects of PPADS can be slow to reverse. If your experimental design

requires washout, be prepared for a prolonged perfusion with control aCSF.

pH of aCSF: Ensure that the pH of your aCSF is stable and within the physiological range

(7.3-7.4) after the addition of PPADS.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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